

Manogepix: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Manogepix (formerly E1210, APX001A) is a first-in-class antifungal agent belonging to the "gepix" class of drugs. It is the active moiety of the prodrug **fosmanogepix**. Manogepix exhibits broad-spectrum activity against a wide range of pathogenic yeasts and molds, including drugresistant strains. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to manogepix.

Chemical Structure and Properties

Manogepix is a pyridine-isoxazole-based compound. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	3-(3-(4-((pyridin-2- yloxy)methyl)benzyl)isoxazol- 5-yl)pyridin-2-amine	[1]
CAS Number	936339-60-5	[2]
Molecular Formula	C21H18N4O2	[3]
Molecular Weight	358.39 g/mol	[3]
SMILES	Nc1ncccc1- c1cc(Cc2ccc(OCc3ncccc3)cc2)no1	[4]
InChI Key	WSEKTEUGRLFBSE- UHFFFAOYSA-N	[1]
Solubility	DMSO: 72 mg/mL (200.89 mM)	[5]

Mechanism of Action

Manogepix exerts its antifungal effect through a novel mechanism of action: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[5] Gwt1 is a crucial enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[6][7] This pathway is essential for the proper localization and anchoring of mannoproteins to the fungal cell wall.

By inhibiting Gwt1, manogepix disrupts the synthesis of GPI anchors, which in turn prevents the attachment of GPI-anchored proteins to the cell wall. This leads to a cascade of detrimental effects on the fungal cell, including:

- Loss of cell wall integrity[3]
- Inhibition of germ tube formation[2]
- Reduced adherence to surfaces[2]



Inhibition of biofilm formation[2]

Ultimately, these disruptions lead to severe growth defects and fungal cell death.[8][9] A key advantage of manogepix is its high selectivity for the fungal Gwt1 enzyme over its human ortholog, PIG-W, which contributes to its favorable safety profile.[2]



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Mechanism of action of manogepix.

Experimental Protocols In Vitro Antifungal Susceptibility Testing

The in vitro activity of manogepix is typically determined using standardized broth microdilution methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3/M27-S4 Protocol Summary:[10][11][12][13][14]

- Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is used.
- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a suspension is prepared in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.



- Drug Dilutions: Manogepix is serially diluted in the microtiter plates to cover a range of concentrations.
- Incubation: The inoculated plates are incubated at 35°C.
- Endpoint Reading: For Candida species, the minimum inhibitory concentration (MIC) is determined visually after 24 hours of incubation as the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control. For molds like Aspergillus, the minimum effective concentration (MEC) is read, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the long, filamentous hyphae in the growth control well.

EUCAST E.Def 7.3.1 Protocol Summary:[15][16][17]

- Medium: RPMI 1640 medium supplemented with 2% glucose is used.
- Inoculum Preparation: A standardized inoculum is prepared to a final concentration of 0.5×10^5 to 2.5×10^5 CFU/mL.
- Drug Dilutions: Similar to the CLSI method, serial dilutions of manogepix are prepared in microtiter plates.
- Incubation: Plates are incubated at 35-37°C.
- Endpoint Reading: MICs are determined spectrophotometrically at 530 nm after 24 hours of incubation for yeasts. The endpoint is defined as the lowest concentration that produces a 50% or greater reduction in turbidity compared to the drug-free control.

In Vivo Pharmacokinetic and Efficacy Studies

Animal models are crucial for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of manogepix and the efficacy of its prodrug, **fosmanogepix**. Murine and rabbit models of disseminated and pulmonary fungal infections are commonly used.[1][18]

General Protocol for a Murine Model of Disseminated Candidiasis:[1]

 Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are typically used to establish a robust infection.



- Infection: A standardized inoculum of the fungal pathogen (e.g., Candida auris) is injected intravenously.
- Treatment: Treatment with **fosmanogepix** (administered orally or intraperitoneally) or comparator drugs is initiated at a specified time post-infection (e.g., 24 hours). Dosing regimens can vary to determine the optimal therapeutic window.
- Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentrations of manogepix. Key PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life are calculated.[18]
- Efficacy Endpoints: Efficacy is assessed by monitoring survival over a defined period (e.g., 21 days) and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study. Fungal burden is quantified by plating tissue homogenates and counting colony-forming units (CFU).[1]

Quantitative Data In Vitro Activity of Manogepix

The following tables summarize the in vitro activity of manogepix against various clinically relevant fungal pathogens.

Table 1: In Vitro Activity of Manogepix against Candida Species



Species	MIC50 (μg/mL)	MIC ₉₀ (μg/mL)	MIC Range (μg/mL)	Reference
Candida albicans	0.008	0.008	≤0.002 - 0.03	[11]
Candida auris	0.004 - 0.008	0.015 - 0.03	0.001 - 0.25	[9][11]
Candida dubliniensis	0.008	0.008	N/A	[11]
Candida glabrata	0.03	0.06	≤0.002 - 0.25	[10]
Candida kefyr	0.5	1	0.125 - >0.5	[10][11]
Candida krusei	>8	>8	>0.5	[10][11]
Candida parapsilosis	0.015	0.03	≤0.002 - 0.06	[10]
Candida tropicalis	0.03	0.06	≤0.002 - 0.12	[10]

Table 2: In Vitro Activity of Manogepix against Aspergillus Species

Species	MEC50 (μg/mL)	MEC90 (μg/mL)	MEC Range (μg/mL)	Reference
Aspergillus fumigatus	0.03	0.03	0.016 - 0.125	[15][16]
Aspergillus flavus	0.03	0.06	0.008 - 0.125	[15]
Aspergillus niger	0.03	0.03	0.016 - 0.06	[15]
Aspergillus terreus	0.03	0.06	0.016 - 0.125	[15]

Pharmacokinetic Parameters of Manogepix



The pharmacokinetic profile of manogepix has been evaluated in both preclinical and clinical studies following the administration of its prodrug, **fosmanogepix**.

Table 3: Pharmacokinetic Parameters of Manogepix in Rabbits (Oral Fosmanogepix)[18]

Dose of Fosmanogepix (mg/kg)	Cmax (µg/mL)	AUC _{0–12} (μg·h/mL)
25	3.96 ± 0.41	15.8 ± 3.1
50	4.14 ± 1.1	30.8 ± 5.0
100	11.5 ± 1.1	95.9 ± 15

Table 4: Pharmacokinetic Parameters of Manogepix in Healthy Human Volunteers (Single Ascending Dose of **Fosmanogepix**)

Administration Route	Dose of Fosmanogepix	Cmax (µg/mL)	AUC (μg·h/mL)
Intravenous	10 mg - 1,000 mg	0.16 - 12.0	4.05 - 400
Oral	100 mg - 500 mg	1.30 - 6.41	87.5 - 205

Table 5: Pharmacokinetic Parameters of Manogepix in Healthy Human Volunteers (Multiple Ascending Dose of **Fosmanogepix**)

Administration Route	Dose of Fosmanogepix	Cmax (µg/mL)	AUC (μg·h/mL)
Intravenous	50 mg - 600 mg	0.67 - 15.4	6.39 - 245
Oral	500 mg - 1,000 mg	6.18 - 21.3	50.8 - 326

Conclusion

Manogepix is a promising new antifungal agent with a unique mechanism of action that targets a key enzyme in the fungal cell wall biosynthesis pathway. It demonstrates potent in vitro



activity against a broad spectrum of clinically important fungi, including resistant isolates. Its favorable pharmacokinetic profile, characterized by high oral bioavailability, supports its development for both intravenous and oral administration. The data presented in this technical guide underscore the potential of manogepix to address the unmet medical need for new and effective antifungal therapies.

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